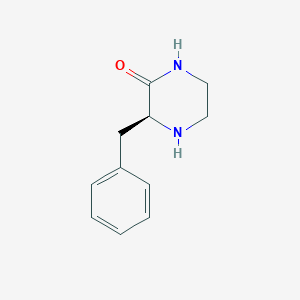

(3S)-3-Benzylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

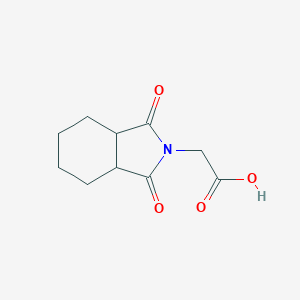

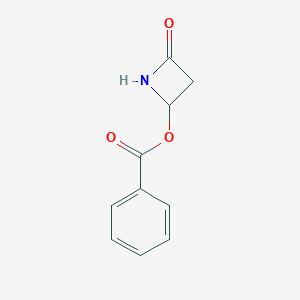

“(3S)-3-Benzylpiperazin-2-one” is a compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is (3S)-3-benzylpiperazin-2-one .

Molecular Structure Analysis

The molecular structure of “(3S)-3-Benzylpiperazin-2-one” includes a benzyl group attached to the 3rd carbon of a piperazin-2-one ring . The compound has one defined atom stereocenter .Physical And Chemical Properties Analysis

“(3S)-3-Benzylpiperazin-2-one” has a molecular weight of 190.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 190.110613074 g/mol . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 14 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

(3S)-3-Benzylpiperazin-2-one, a piperazine derivative, is primarily utilized in chemical synthesis. It has been synthesized and used in the development of various compounds with potential biological applications. For instance, a novel synthesis of 1-benzylpiperazin-2-one nitrone has been reported, which undergoes cycloadditions with alkynes and alkenes to yield Δ4-isoxazolines and isoxazolidines. These products can be further processed to obtain 3-substituted piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996). Additionally, compounds derived from benzylpiperazine have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activity (Gevorgyan et al., 2017).

Pharmacological Research

In pharmacological research, benzylpiperazine derivatives are studied for their potential therapeutic applications. One study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands with in vivo antinociceptive and anti-allodynic effects, showing potential as therapeutics for chronic pain (Romeo et al., 2021). Moreover, the physicochemical properties of cholinesterase inhibitors derived from benzylpiperazine have been investigated, revealing insights into their lipophilicity and potential for therapeutic use (Więckowska et al., 2010).

Exploration of New Compounds

Benzylpiperazine and its derivatives are also used to explore new compound structures with potential biological applications. For example, a study on 2-Benzylpiperazine presented the synthesis and enzyme inhibition properties of new compounds, highlighting their potential as intraocular pressure-lowering agents (Chiaramonte et al., 2018). Additionally, derivatives of benzylpiperazine have been evaluated for their serotonergic properties, suggesting potential applications in treating disorders related to serotonin imbalance (Lyon et al., 1986).

Propiedades

IUPAC Name |

(3S)-3-benzylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Benzylpiperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)